2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[1,8-CD]isothiazole core with a dioxido functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 1-naphthalenesulfonic acid with an appropriate amine to form the naphtho[1,8-CD]isothiazole core. This intermediate is then oxidized to introduce the dioxido functional group. The final step involves the acylation of the naphtho[1,8-CD]isothiazole derivative with 3-methylphenylacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxido group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Scientific Research Applications
2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The dioxido group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetic acid
- 2-(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetohydrazide
Uniqueness
This structural difference allows for more diverse chemical modifications and a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16N2O3S/c1-13-5-2-8-15(11-13)20-18(22)12-21-16-9-3-6-14-7-4-10-17(19(14)16)25(21,23)24/h2-11H,12H2,1H3,(H,20,22) |
InChI Key |
CZUMKBALPRDXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Origin of Product |
United States |
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